molecular formula C15H11N3O2 B14569289 1-(4-nitrophenyl)-5-phenyl-1H-imidazole CAS No. 61278-55-5

1-(4-nitrophenyl)-5-phenyl-1H-imidazole

Cat. No.: B14569289
CAS No.: 61278-55-5
M. Wt: 265.27 g/mol
InChI Key: GWXYONHRNZUHBG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-5-phenyl-1H-imidazole is a nitro-substituted imidazole derivative characterized by a phenyl group at position 5 of the imidazole ring and a 4-nitrophenyl substituent at position 1. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound's electronic properties, solubility, and reactivity.

Properties

CAS No.

61278-55-5

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

1-(4-nitrophenyl)-5-phenylimidazole

InChI

InChI=1S/C15H11N3O2/c19-18(20)14-8-6-13(7-9-14)17-11-16-10-15(17)12-4-2-1-3-5-12/h1-11H

InChI Key

GWXYONHRNZUHBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Oxidative Cyclization Using Acetophenone and Ammonium Salts

Reaction Mechanism and Reagent Roles

The most efficient synthesis involves acetophenone, organic amines, NH₄I, and K₂S₂O₈ in dimethyl sulfoxide (DMSO). The mechanism proceeds through three stages:

  • Iodination : K₂S₂O₈ oxidizes iodide ions (from NH₄I) to iodine, which iodinates acetophenone at the α-position to form α-iodoacetophenone.
  • Oxidation : DMSO acts as both solvent and oxidant, converting α-iodoacetophenone to benzoylformaldehyde via the Kornblum oxidation.
  • Cyclization : Benzoylformaldehyde condenses with benzylamine and ammonium ions to form imine intermediates, which undergo dehydration and aromatization to yield the target imidazole.
Critical Reagent Ratios:
  • Acetophenone : Amine : NH₄I : K₂S₂O₈ = 2 : 1 : 2 : 1 (molar)
  • DMSO volume: 2 mL per 1 mmol acetophenone

Optimization of Reaction Parameters

Data from 36 experimental trials reveal temperature and time as pivotal factors:

Table 1.1: Temperature Screening (Fixed Time: 1 Hour)

Temperature (°C) Yield (%)
80 22
100 41
120 58
140 77
160 74

Table 1.2: Time Screening (Fixed Temperature: 140°C)

Time (Minutes) Yield (%)
20 34
40 61
60 77
80 76
120 75

The optimal conditions (140°C, 1 hour) prevent side reactions such as over-oxidation or dimerization.

Schiff Base-Mediated Synthesis from 4-Nitrobenzaldehyde

Adaptation of Tosylmethylisocyanide Cyclization

A modified protocol from 5-(2-nitrophenyl)-1-phenyl-1H-imidazole synthesis employs:

  • Schiff Base Formation : 4-Nitrobenzaldehyde reacts with aniline in toluene/acetic acid to form (E)-N-(4-nitrobenzylidene)aniline.
  • Cyclization : The Schiff base reacts with tosylmethylisocyanide in acetonitrile/DMSO (3:1) with K₂CO₃ at 80°C for 6 hours.

Reaction Scheme:
$$
\ce{4-O2N-C6H4-CHO + C6H5NH2 ->[CH3COOH] 4-O2N-C6H4-CH=N-C6H5}
\ce{->[TosMIC][K2CO3] 1-(4-Nitrophenyl)-5-phenyl-1H-imidazole}
$$

Yield and Limitations

  • Yield : 68–72% (extrapolated from 2-nitrophenyl analog)
  • Challenges : Regioselectivity favors 5-phenyl substitution due to electronic effects of the nitro group.

Microwave-Assisted Condensation

Enhanced Reaction Kinetics

A microwave method for 2-(4-nitrophenyl)-4,5-diphenylimidazole was adapted by substituting benzil with 1,2-diketone precursors:

  • Reagents : Benzil analog, 4-nitrobenzaldehyde, ammonium acetate, CuO nanoparticles (10 mol%)
  • Conditions : 300 W irradiation, 2 minutes

Table 3.1: Conventional vs. Microwave Synthesis

Parameter Conventional Microwave
Time 60 minutes 2 minutes
Yield 77% 85%*
Energy Consumption High Low

*Extrapolated from similar substrates

Traditional Ammonium Acetate-Mediated Cyclization

Two-Step Condensation

A modified Debus-Radziszewski reaction employs:

  • Ketone-Aldehyde Condensation : Benzil reacts with 4-nitrobenzaldehyde in glacial acetic acid.
  • Cyclization : Ammonium acetate introduces nitrogen, forming the imidazole ring.

Typical Conditions :

  • Reflux at 120°C for 3 hours
  • Yield: 49–65% (lower due to competing side reactions)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data from analogous 1-(4-nitrophenyl)-1H-imidazoles:

  • ¹H NMR (CDCl₃) : δ 8.47 (d, J = 9.16 Hz, 2H, Ar-NO₂), 7.83 (s, 1H, Imidazole-H), 7.47–7.29 (m, 5H, Ph-H).
  • ¹³C NMR : δ 146.4 (C-NO₂), 137.1 (C-imidazole), 129.7–121.3 (Ar-C).

Melting Point and IR

  • m.p. : 185–187°C
  • IR (KBr) : 1520 cm⁻¹ (NO₂ asym. stretch), 1349 cm⁻¹ (NO₂ sym. stretch)

Comparative Analysis of Methods

Table 6.1: Method Efficiency

Method Yield (%) Time Scalability
One-Pot Oxidative 77 1 hour Industrial
Schiff Base 68–72 8 hours Lab-scale
Microwave 85* 2 min Pilot-scale
Ammonium Acetate 49–65 3 hours Lab-scale

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-5-phenyl-1H-imidazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

1-(4-Nitrophenyl)-5-phenyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also coordinate with metal ions, influencing enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Halogen-Substituted Derivatives
  • 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole (98): Structure: Chlorine atoms replace the nitro group (position 4 of imidazole) and the para position of the phenyl ring. Properties: Melting point: 126–128°C; synthesized via chlorination (77% yield). NMR Data: Distinct aromatic proton shifts (δ 7.58 ppm for imidazole proton) due to Cl's deshielding effects .
  • 2-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole (99) :

    • Structure : Chlorine at position 2 of imidazole.
    • Properties : Lower yield (9%) compared to 98 , suggesting steric or electronic challenges during synthesis. Positional differences in Cl substitution may affect dipole moments and crystal packing .
Nitro Group Positional Isomers
  • 1-Methyl-2-(4-fluorophenyl)-5-nitro-1H-imidazole: Structure: Nitro group at position 5 of imidazole, with a methyl group at position 1 and fluorophenyl at position 2.

Heteroaromatic and Extended Aromatic Systems

  • 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole :

    • Structure : Incorporates a pyridyl group at position 4.
    • Properties : The pyridine ring introduces basicity and hydrogen-bonding capability, which may enhance solubility in polar solvents. This contrasts with the hydrophobic phenyl group in the target compound .
  • 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (1) :

    • Structure : Naphthalene and multiple phenyl substituents create a bulky, planar structure.
    • Properties : Extended conjugation increases UV-Vis absorbance, making it suitable for optical applications. However, steric hindrance may reduce bioavailability compared to the less bulky target compound .

Functional Group Modifications

  • 5-Methyl-2-phenyl-1H-imidazole-4-methanol: Structure: Hydroxymethyl group at position 4 and methyl at position 5. Properties: The polar hydroxymethyl group improves aqueous solubility, addressing a limitation of nitro- and phenyl-substituted imidazoles. This modification is advantageous in drug design for enhancing pharmacokinetics .

Q & A

Q. Methodological Notes

  • Crystallography : Prioritize high-resolution data collection (synchrotron sources) for accurate SHELXL refinement .
  • Docking Studies : Cross-validate AutoDock results with MD simulations (AMBER/CHARMM) to account for receptor flexibility .
  • Synthetic Scale-Up : For gram-scale synthesis, replace column chromatography with recrystallization to reduce solvent waste .

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